molecular formula C23H32N4O3S B2965990 N-(3-methyl-4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)propionamide CAS No. 1049550-10-8

N-(3-methyl-4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2965990
CAS No.: 1049550-10-8
M. Wt: 444.59
InChI Key: YZQGPQSWCKCISD-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)propionamide is a synthetic sulfonamide derivative intended for research and development purposes. Compounds featuring the sulfonamide functional group are of significant interest in medicinal chemistry due to their versatile biological activities. Research on similar N-phenylsulfonamide structures has demonstrated potent inhibitory properties against various enzymes, including carbonic anhydrase (CA) I and II isoenzymes, which are important therapeutic targets for conditions like glaucoma, edema, and cancer . Furthermore, such compounds are investigated for their potential to act as glucokinase activators, which may be useful in the management of Type 2 diabetes . The structure of this compound, which incorporates a phenylpiperazine moiety linked to a propionamide group via a sulfonamide bridge, suggests it is a valuable chemical tool for biochemical research. It can be used in enzyme inhibition assays, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-methyl-4-[3-(4-phenylpiperazin-1-yl)propylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S/c1-3-23(28)25-20-10-11-22(19(2)18-20)31(29,30)24-12-7-13-26-14-16-27(17-15-26)21-8-5-4-6-9-21/h4-6,8-11,18,24H,3,7,12-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQGPQSWCKCISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-methyl-4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)propionamide, with the CAS number 1049525-66-7, is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structure that includes a sulfamoyl group and a piperazine moiety, which are often associated with pharmacological effects. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

  • Molecular Formula : C22H30N4O3S
  • Molecular Weight : 430.6 g/mol
  • CAS Number : 1049525-66-7

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist at certain dopamine receptors, particularly the D4 receptor, which is implicated in several neurological disorders .

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds with similar structural motifs can exhibit antidepressant effects by modulating neurotransmitter levels in the brain. The piperazine ring is particularly known for enhancing serotonin and dopamine transmission, which are crucial in mood regulation .
  • Anticancer Potential : There is emerging evidence that compounds with sulfamoyl groups may possess anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. This is particularly relevant in the context of glioblastoma and other aggressive cancers where dopamine receptors play a role .
  • Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Parkinson's disease .

Study 1: Dopamine D4 Receptor Antagonism

A study investigated the effects of various ligands on dopamine D4 receptors, revealing that certain derivatives similar to this compound exhibited high affinity for these receptors. This suggests potential applications in treating disorders linked to dopamine dysregulation, such as schizophrenia and ADHD .

Study 2: Anticancer Activity

In vitro studies have shown that related compounds can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the sulfamoyl group enhances these effects by increasing the compound's solubility and bioavailability .

Study 3: Neuroprotective Mechanisms

Research on similar compounds has indicated their capability to protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in models of neurodegenerative diseases where oxidative stress is a significant contributor to neuronal death .

Comparison with Similar Compounds

Structural Analogues with Variations in the Piperazine Substituent

  • N-(4-(N-(3-(4-Benzylpiperazin-1-yl)propyl)sulfamoyl)-2-chlorophenyl)acetamide (C4019): This analog replaces the 4-phenylpiperazine group with a 4-benzylpiperazine moiety. Additionally, the sulfamoyl group is attached to a 2-chlorophenyl ring, which may enhance electron-withdrawing effects and influence receptor binding .
  • N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide (Compound 15): Here, the sulfonamide is linked to a pyridine ring instead of a benzene ring. The phenylcarbamoyl group adds hydrogen-bonding capacity, which could affect pharmacokinetics .

Analogues with Modified Aromatic Rings

  • Fluorine’s small size may reduce steric hindrance compared to the methyl group .
  • N-(4-(N-(3-Hydroxy-4-methylphenyl)sulfamoyl)phenyl)propionamide (CAS 1935806-12-4) :
    The hydroxy group on the phenyl ring enables hydrogen bonding, which could enhance target interaction but may reduce bioavailability due to increased polarity. The methyl group at the 4-position mirrors the target compound’s 3-methyl substitution, suggesting similar steric effects .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues
Compound Name Melting Point (°C) Key Substituents Pharmacological Notes
N-(3-methyl-4-(N-(3-(4-phenylpiperazin-1-yl)propyl)sulfamoyl)phenyl)propionamide Not reported 3-methylphenyl, propionamide Likely CNS activity via 5-HT receptors
C4019 (N-(4-(N-(3-(4-benzylpiperazin-1-yl)propyl)sulfamoyl)-2-chlorophenyl)acetamide) Not reported Benzylpiperazine, 2-chlorophenyl Enhanced lipophilicity; potential kinase inhibition
Compound 15 (N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide) 154–156 Pyridine, phenylcarbamoyl Improved solubility; IR/NMR data available
3-Fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide Not reported 3-fluorophenyl Possible metabolic stability

Structure-Activity Relationship (SAR) Insights

  • Piperazine Modifications : The 4-phenylpiperazine group is critical for CNS activity, as seen in serotonin receptor ligands. Benzyl substitution (C4019) may shift selectivity toward other targets like kinases .
  • Aromatic Ring Substitutions : Electron-withdrawing groups (e.g., Cl, F) enhance binding affinity in some cases, while methyl/hydroxy groups balance solubility and steric effects .
  • Terminal Amide Groups: Propionamide (target compound) vs.

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